molecular formula C10H8O3 B3049813 3-hydroxy-2-methyl-4H-chromen-4-one CAS No. 22105-10-8

3-hydroxy-2-methyl-4H-chromen-4-one

Cat. No. B3049813
CAS RN: 22105-10-8
M. Wt: 176.17 g/mol
InChI Key: SXIOXEUODKJBEP-UHFFFAOYSA-N
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Description

3-Hydroxy-2-methyl-4H-chromen-4-one is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .


Synthesis Analysis

This compound can be synthesized by Algar-Flym-Oyamada reactions . In this method, o-hydroxy acetophenone and substituted aromatic aldehyde are reacted in ethanol followed by the addition of sodium hydroxide (40%) which leads to the formation of substituted chalcone . The synthesized compounds are further reacted with ethanol, sodium hydroxide, and hydrogen peroxide for 2-3 hours at room temperature which gives the titled compound 3-hydroxy-2-methyl-4H-chromen-4-one .


Chemical Reactions Analysis

A simple synchronous fluorescent chemosensor 3-hydroxy-2-methyl-4H-chromen-4-one has been synthesized for the selective analysis of Al3+ . On the addition of Al3+, 3-hydroxy-2-methyl-4H-chromen-4-one displayed a redshift with a change in wavelength of emission maximum from 436 to 465 nm along with enhancement in fluorescence intensity .

Scientific Research Applications

Fluorescent Probe for Aluminum Detection

3-Hydroxy-2-methyl-4H-chromen-4-one (3-HC) has been synthesized as a simple synchronous fluorescent chemosensor for the selective analysis of Al³⁺ . When Al³⁺ is added, 3-HC displays a redshift with a change in the wavelength of emission maximum from 436 to 465 nm, along with an enhancement in fluorescence intensity . This forms the basis for its sensitive detection .

Building Block in Medicinal Compounds

The chroman-4-one framework, to which 3-HC belongs, is a significant structural entity in the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds .

Biological and Pharmaceutical Activities

Synthetic compounds that include the chroman-4-one framework exhibit a broad variety of remarkable biological and pharmaceutical activities . These include anticancer, antibacterial, antimalarial, antioxidant, antifungal, and monoamine oxidase inhibitor properties .

Fluorescent Probes

3-HC derivatives have attracted much attention as fluorescent probes as they exhibit the phenomenon of excited-state intramolecular proton transfer (ESIPT) .

Trace Determination of Metal Ions

Fluorescence analysis, which 3-HC can be used for, offers inherent advantages such as high sensitivity, selectivity, simple operation, and cost-effectiveness, making it an important analytical tool in trace determination of metal ions .

Antibacterial Effects

Preliminary bioassay results indicate that compounds derived from 4-hydroxycoumarin, which includes 3-HC, have a broad spectrum of antibacterial effects against Staphylococcus epidermidis, Staphylococcus aureus, and Bacillus cereus .

Future Directions

Given the broad variety of remarkable biological and pharmaceutical activities of 3-hydroxy-2-methyl-4H-chromen-4-one , more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs to give leads to the chemistry community .

properties

IUPAC Name

3-hydroxy-2-methylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-6-9(11)10(12)7-4-2-3-5-8(7)13-6/h2-5,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIOXEUODKJBEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2O1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10438850
Record name 3-hydroxy-2-methyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-hydroxy-2-methyl-4H-chromen-4-one

CAS RN

22105-10-8
Record name 3-hydroxy-2-methyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,3-dihydro-2-methyl-4H-1-benzopyran-4-one (1.62 g) is dissolved in ethanol 95% (50 ml) and the solution is refluxed under stirring. In 10-15 minutes isoamylnitrite (8 ml) and concentrated HCl (40 ml) are added drop by drop. Heating and stirring are stopped, and the resulting mixture is allowed to stand ca. 2 hours. Then water (200 ml) is added until precipitation of a white solid. The solvent is evaporated, obtaining a solid product which is dissolved in a little volume of chloroform and purified on silica gel in equilibrium with the same solvent. The purified product contains a low percentage of yellow impurities which can be completely eliminated by crystallisation in acetone. The residual solvent is then eliminated, obtaining 0.97 g of 3-hydroxy-2-methyl-4H-1-benzopyran-4-one (colourless crystals; m.p.=179-180° C.; IR: 1632, 1666 e 3301 cm−1; yield=51%).
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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